molecular formula C9H10F2N2O B12512138 1-[(2,6-Difluorophenyl)methyl]-3-methylurea

1-[(2,6-Difluorophenyl)methyl]-3-methylurea

Cat. No.: B12512138
M. Wt: 200.19 g/mol
InChI Key: QWBIDPZADBUWIX-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-3-methylurea is a chemical compound characterized by the presence of a difluorophenyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea typically involves the reaction of 2,6-difluorobenzyl chloride with methylurea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl carboxylic acids, while reduction may produce difluorophenylmethylamines.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-3-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-3-methylurea involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the target. The compound’s ability to form stable complexes with its targets is crucial for its biological effects.

Comparison with Similar Compounds

  • 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • 2,6-Difluorobenzyl chloride
  • 2,6-Difluorophenylmethylamine

Comparison: 1-[(2,6-Difluorophenyl)methyl]-3-methylurea stands out due to its unique combination of a difluorophenyl group and a methylurea moiety. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, while 2,6-difluorobenzyl chloride is primarily used as a reagent in organic synthesis, this compound has broader applications in biology and medicine due to its potential biological activities.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-methylurea

InChI

InChI=1S/C9H10F2N2O/c1-12-9(14)13-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H2,12,13,14)

InChI Key

QWBIDPZADBUWIX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=C(C=CC=C1F)F

Origin of Product

United States

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